2-(1H-Indol-7-yl)acetonitrile
Overview
Description
2-(1H-Indol-7-yl)acetonitrile is a chemical compound with the molecular formula C10H8N2 . It belongs to a family of aromatic amines.
Synthesis Analysis
The synthesis of this compound involves a multistep reaction . The transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a key step in the synthesis .Molecular Structure Analysis
The molecular weight of this compound is 156.18400 . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .Chemical Reactions Analysis
The featured transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles is a significant chemical reaction involving this compound .Physical and Chemical Properties Analysis
This compound has a density of 1.219g/cm3 and a boiling point of 374.108ºC at 760 mmHg . It exhibits high fluorescence quantum yield and good thermal stability .Scientific Research Applications
Synthesis of Tetracyclic Core of Tronocarpine
The use of 2-(1H-Indol-7-yl)acetonitrile in scientific research has facilitated advancements in organic synthesis, particularly in the synthesis of complex molecular structures. For example, a study by Magolan and Kerr (2006) highlights the effectiveness of indole acetonitrile substrates in Mn(III)-mediated oxidative cyclization reactions. This method enabled the rapid synthesis of a tetracyclic tronocarpine subunit, showcasing the compound's utility in constructing intricate organic molecules (J. Magolan, M. Kerr, 2006).
Copper-mediated Direct Cyanation
Another significant application is observed in copper-mediated reactions, where this compound serves as a key player in the direct C2-cyanation of indoles. The study by Pan et al. (2013) demonstrates the use of acetonitrile as a "nonmetallic" cyanide source for C2-cyanation of indoles. This innovative approach offers a novel route to indole-2-carbonitrile, leveraging the compound's potential in facilitating bond cleavages and modifications (C. Pan et al., 2013).
Palladium-Catalyzed Tandem Addition/Cyclization
Yu et al. (2017) reported a palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids, a first of its kind, achieving direct construction of indole skeletons. This method showcases the compound's utility in creating diverse indole structures with good functional group tolerance and remarkable chemoselectivity (Shuling Yu et al., 2017).
Synthesis of Indole Alkaloids
Research by Chen et al. (2012) on the isolation of new alkaloids from Isatis indigotica highlighted the role of this compound derivatives in producing compounds with unique linkages and potential biological activities. These findings underscore the compound's versatility in synthesizing natural products and exploring their pharmacological potentials (Minghua Chen et al., 2012).
Catalytic Applications
The work by Zhao et al. (2015) on the Cu-catalyzed cyanation of indoles with acetonitrile as a cyano source further exemplifies the practical applications of this compound in catalysis. This process facilitates the synthesis of 3-cyanoindoles, demonstrating the compound's efficacy in selective C-H cyanation of indoles through an innovative iodination/cyanation process (Mengdi Zhao et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is a part of a class of molecules known as donor–π–acceptor fluorophores . These fluorophores are used extensively in organic electronic materials due to their potential applications in various fields .
Mode of Action
The mode of action of 2-(1H-Indol-7-yl)acetonitrile involves its interaction with its targets, leading to changes in their properties. For instance, it exhibits high fluorescence quantum yield and good thermal stability, making it an excellent candidate for OLED applications . The ground and excited state properties of the compounds were analyzed in various solvents with different polarities . The absorption of the compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .
Biochemical Pathways
Indole derivatives, which include this compound, are known to be involved in the bioconversion of indoles from tryptophan . This process is catalyzed by intestinal microorganisms .
Pharmacokinetics
The compound exhibits a higher charge transfer character when examined for stokes shift from the non-polar to polar solvent , which could potentially influence its bioavailability.
Result of Action
The result of the action of this compound is primarily observed in its optical, thermal, and electroluminescence properties . The compound shows electroluminescence at 564 nm, maximum current efficiency, and a maximum external quantum efficiency . These properties make it a suitable candidate for applications in organic light-emitting diodes (OLEDs) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the ground and excited state properties of the compound were analyzed in various solvents with different polarities . This suggests that the solvent environment can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-(1H-Indol-7-yl)acetonitrile has been studied for its optical, thermal, and electroluminescence properties . It exhibits high fluorescence quantum yield and good thermal stability . The ground and excited state properties of the compound have been analyzed in various solvents with different polarities .
Molecular Mechanism
It has been observed that the highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e., over the donor, π–spacer, and acceptor units .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits high fluorescence quantum yield and good thermal stability . These properties suggest that the compound could be an excellent candidate for optoelectronic applications .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Properties
IUPAC Name |
2-(1H-indol-7-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCVYPZODIIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620632 | |
Record name | (1H-Indol-7-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82199-98-2 | |
Record name | (1H-Indol-7-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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